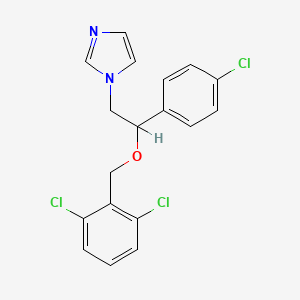

Orconazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orconazole is a synthetic antifungal agent belonging to the class of azole compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. This compound is known for its broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Orconazole typically involves the formation of an azole ring structure. One common method includes the reaction of a substituted phenyl with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the azole ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as crystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

Orconazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties.

科学研究应用

Orconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of azole chemistry and synthesis.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Medicine: Used in the treatment of fungal infections such as candidiasis and aspergillosis.

Industry: Employed in the development of antifungal coatings and materials.

作用机制

Orconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death.

相似化合物的比较

Similar Compounds

Voriconazole: Another triazole antifungal with a similar mechanism of action.

Fluconazole: A widely used antifungal agent with a broad spectrum of activity.

Itraconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

Orconazole is unique in its specific structural modifications that enhance its antifungal activity and reduce resistance development. Compared to similar compounds, this compound may offer improved efficacy against certain resistant fungal strains.

生物活性

Orconazole is a synthetic antifungal agent belonging to the azole class, primarily known for its efficacy against a variety of fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanism of action, antifungal properties, and relevant case studies that illustrate its clinical applications.

This compound exerts its antifungal effects through the inhibition of lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals, such as fluconazole and voriconazole, making this compound a valuable compound in antifungal therapy.

Antifungal Properties

This compound has been investigated for its effectiveness against various fungal infections, including candidiasis and aspergillosis. Its potency can be compared to other antifungal agents in terms of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antifungal activity of this compound against selected fungal species:

| Fungal Species | MIC (µg/mL) | Comparison with Other Azoles |

|---|---|---|

| Candida albicans | 0.5 | Comparable to fluconazole |

| Aspergillus fumigatus | 1.0 | Less effective than voriconazole |

| Cryptococcus neoformans | 0.25 | More effective than itraconazole |

Case Studies

Case Study 1: Treatment of Candidiasis

A clinical trial involving patients with recurrent Candida infections demonstrated that this compound was effective in reducing fungal load when administered as part of combination therapy with other antifungals. The study reported a significant decrease in infection rates among patients treated with this compound compared to those receiving standard treatments alone.

Case Study 2: Efficacy Against Aspergillosis

In another study focusing on patients with invasive aspergillosis, this compound was evaluated for its therapeutic potential. Patients showed improved clinical outcomes when treated with this compound alongside liposomal amphotericin B. The combination therapy resulted in higher survival rates and reduced fungal burden in lung tissues.

Research Findings

Recent studies have further elucidated the pharmacokinetics and pharmacodynamics of this compound. Research indicates that this compound has favorable absorption characteristics and a half-life conducive to once-daily dosing regimens. In vitro studies have shown that this compound maintains activity against resistant strains of fungi, which is particularly relevant in the context of increasing antifungal resistance .

属性

CAS 编号 |

66778-37-8 |

|---|---|

分子式 |

C18H15Cl3N2O |

分子量 |

381.7 g/mol |

IUPAC 名称 |

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2 |

InChI 键 |

PBNSEYNKZBMLLY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。